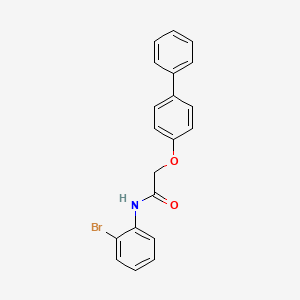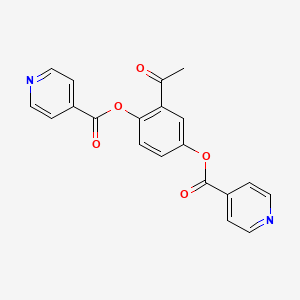
4-iodo-N-(4-sulfamoylphenyl)benzamide
Overview
Description
4-iodo-N-(4-sulfamoylphenyl)benzamide is a compound that belongs to the class of sulfonamides and benzamides It is characterized by the presence of an iodine atom, a sulfonamide group, and a benzamide moiety
Mechanism of Action
Target of Action
4-iodo-N-(4-sulfamoylphenyl)benzamide, also known as N-[4-(aminosulfonyl)phenyl]-4-iodobenzamide, is a derivative of sulfonamides . Sulfonamides are a significant class of compounds in the pharmaceutical industry, known for their diverse biological properties . They are widely used as anticancer, anti-inflammatory, antiviral agents, and well known for their antibacterial and enzyme inhibitor properties . .
Mode of Action
Sulfonamides are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, an essential nutrient for bacterial growth .
Biochemical Pathways
Sulfonamides, in general, are known to interfere with the synthesis of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthase . This disruption can lead to a halt in bacterial growth and replication .
Result of Action
As a sulfonamide derivative, it may exhibit antibacterial, anticancer, anti-inflammatory, and antiviral activities .
Preparation Methods
The synthesis of 4-iodo-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 4-aminobenzene-1-sulfonamide with benzoic acid derivatives. The process often employs peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions usually include the use of solvents like dichloromethane or dimethylformamide, and the progress of the reaction is monitored using thin-layer chromatography (TLC). The final product is purified through recrystallization or column chromatography.
Chemical Reactions Analysis
4-iodo-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions. For instance, oxidation can be achieved using reagents like hydrogen peroxide, while reduction can be carried out using agents such as sodium borohydride.
Coupling Reactions: The benzamide moiety can participate in coupling reactions with other aromatic compounds, facilitated by catalysts like palladium or copper.
Scientific Research Applications
4-iodo-N-(4-sulfamoylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Biological Studies: The compound is used in studies investigating the inhibition of urease, an enzyme involved in various physiological processes.
Pharmaceutical Development: Due to its sulfonamide structure, it is being studied for its potential use in developing drugs for treating bacterial infections and inflammatory conditions.
Comparison with Similar Compounds
4-iodo-N-(4-sulfamoylphenyl)benzamide can be compared with other sulfonamide and benzamide derivatives:
N-(4-sulfamoylphenyl)benzamide: Lacks the iodine atom, which may affect its reactivity and binding affinity to enzymes.
3-iodo-N-(4-sulfamoylphenyl)benzamide: Similar structure but with the iodine atom positioned differently, potentially altering its chemical properties and biological activity.
N-(4-sulfamoylphenyl)acetamide: Contains an acetamide group instead of a benzamide, which can influence its pharmacokinetic properties and efficacy.
Properties
IUPAC Name |
4-iodo-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O3S/c14-10-3-1-9(2-4-10)13(17)16-11-5-7-12(8-6-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEIBGVWOAOUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![isopropyl 3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3478387.png)
![methyl 4-[({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)methyl]benzoate](/img/structure/B3478395.png)
![isopropyl 4-[({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)methyl]benzoate](/img/structure/B3478398.png)
![N-(4-methylphenyl)-2-[(2,3,6-trichlorobenzyl)thio]acetamide](/img/structure/B3478402.png)
![ethyl 4-{[(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B3478409.png)
![5-(4-ethoxyphenyl)-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3478414.png)
![5-(4-ethoxyphenyl)-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3478421.png)
![N-(2,6-diethylphenyl)-2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3478427.png)
![ethyl 4-(4-methoxyphenyl)-2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B3478440.png)
![1,4-dimethyl 2-[2-(2,4-dimethylphenoxy)acetamido]benzene-1,4-dicarboxylate](/img/structure/B3478449.png)
![2-Methylpropyl 4-[[2-(2,4-dimethylphenoxy)acetyl]amino]benzoate](/img/structure/B3478452.png)
![2-[(3-bromo-4-biphenylyl)oxy]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3478463.png)
